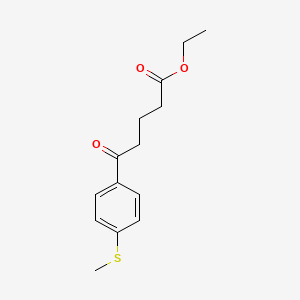

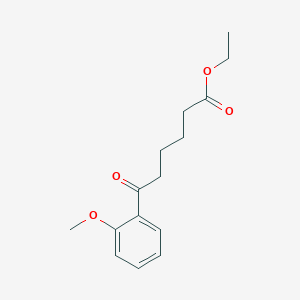

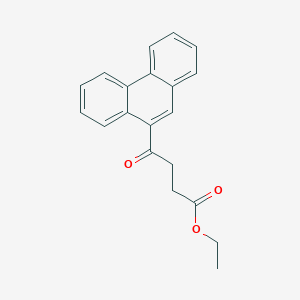

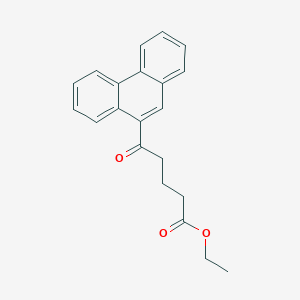

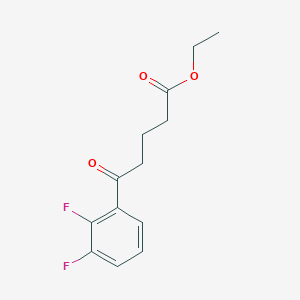

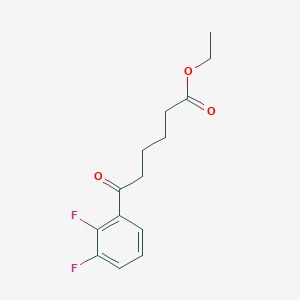

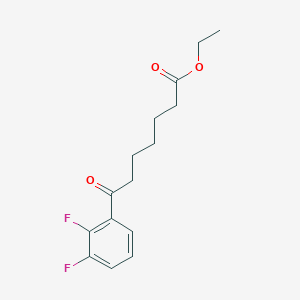

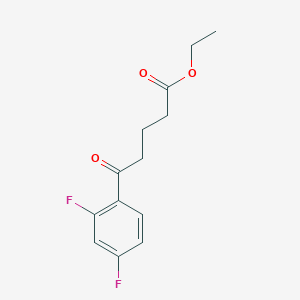

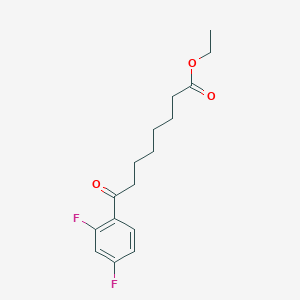

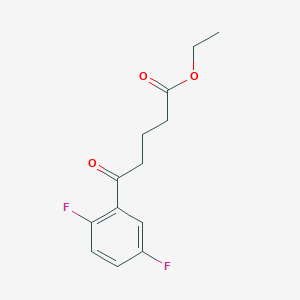

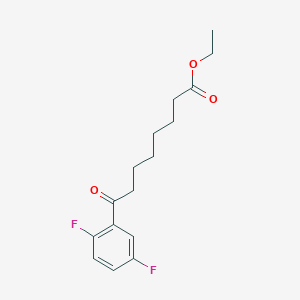

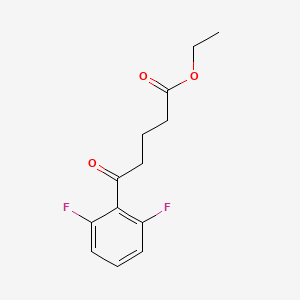

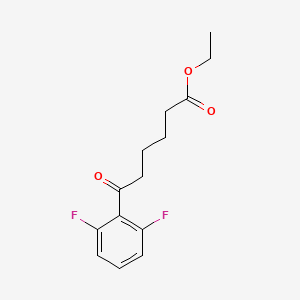

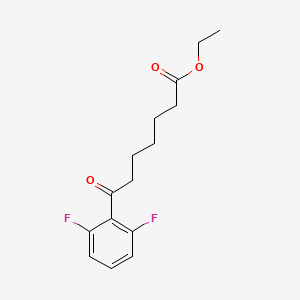

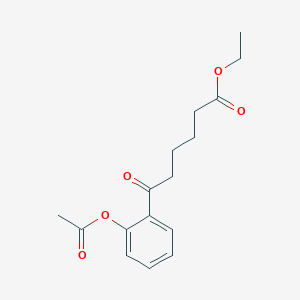

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms and the arrangement of those atoms in space. It would have a hexanoate backbone with a phenyl ring and an acetoxy group attached .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any charged or polar atoms .Scientific Research Applications

Alkylation of Active Methylene Compounds

The compound Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate can be utilized in the alkylation of active methylene compounds. A study demonstrated that the reaction of diethyl azodicarboxylate and triphenylphosphine with alcohols, including ethyl cyanoacetate, led to the formation of alkylated products. This process is significant in organic synthesis, particularly in the stereospecific and stereoselective reactions (Kurihara et al., 1981).

Synthesis of 2-Acetoxy-1, 3-dicarbonyl Compounds

This compound is also important in the synthesis of 2-acetoxy-1, 3-dicarbonyl compounds. A research study highlighted the use of this compound in synthesizing various other compounds through methods involving condensation and acetoxylation (Sugiyama et al., 1967).

Molecular Structure Studies

The compound has been utilized in studies focusing on crystal and molecular structure. These studies provide insights into the physical and chemical properties of the compound, which are crucial for its application in chemical syntheses and pharmaceutical research (Kaur et al., 2012).

Synthesis of Statin Precursors

In pharmaceutical research, this compound has been used in the synthesis of statin precursors. This application is vital for the development of cholesterol-lowering medications (Tararov et al., 2006).

Reduction with Bakers' Yeast

The compound has been a subject of study in organic synthesis, where its reduction with bakers' yeast was explored. This research is significant for understanding the enantioselectivity and yield of biochemical processes (Gopalan & Jacobs, 1990).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 6-(2-acetyloxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-16(19)11-7-5-9-14(18)13-8-4-6-10-15(13)21-12(2)17/h4,6,8,10H,3,5,7,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKHVNOUZUGOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645834 |

Source

|

| Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-75-3 |

Source

|

| Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.